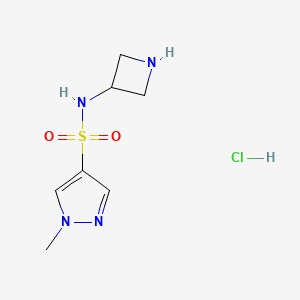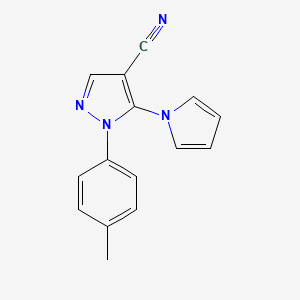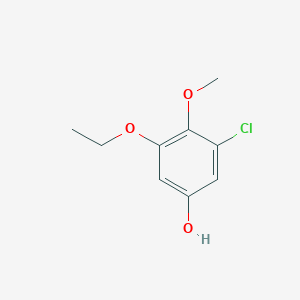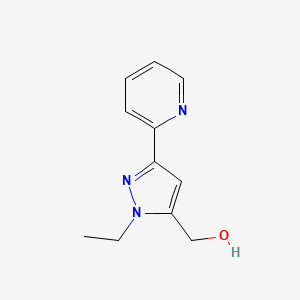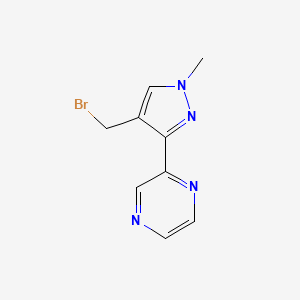
2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: c-Met Inhibition
This compound has been studied for its potential as a c-Met inhibitor . The c-Met protein kinase is involved in various cellular processes, including proliferation, survival, and metastasis in cancer cells. Inhibitors targeting c-Met can be used in the treatment of cancers where this pathway is dysregulated .
Neuropharmacology: GABA A Modulation
In neuropharmacology, derivatives of this compound have shown activity as GABA A allosteric modulators . These modulators can influence GABAergic neurotransmission and are of interest for the development of therapeutics for neurological disorders such as epilepsy, anxiety, and insomnia.
Polymer Science: Solar Cell Applications
The structural units of this compound have been incorporated into polymers for solar cells . These polymers can be used in the active layer of organic photovoltaics, contributing to the efficiency and stability of solar cells.
Enzyme Inhibition: BACE-1 Inhibition
Another significant application is in enzyme inhibition, specifically β-secretase 1 (BACE-1) inhibition . BACE-1 is an enzyme involved in the production of beta-amyloid peptides, which are implicated in Alzheimer’s disease. Inhibitors of BACE-1 are thus valuable for Alzheimer’s research and potential treatment strategies.
Fluorescent Probes
The compound’s derivatives can serve as fluorescent probes . These probes can be used in bioimaging to study biological processes, allowing researchers to visualize and track the behavior of molecules in live cells or tissues.
Synthetic Routes for Heterocyclic Compounds
The compound is also important in synthetic chemistry, providing routes to synthesize fused heterocycles . These heterocycles are crucial in the development of new pharmaceuticals and materials with unique properties.
Antimicrobial and Antifungal Activities
Pyrrolopyrazine derivatives, which include the core structure of the compound , have exhibited antimicrobial and antifungal activities . These properties make them candidates for developing new antibiotics and antifungal agents.
Kinase Inhibitory Activities
Lastly, these derivatives have been shown to possess kinase inhibitory activities . Kinases are enzymes that play a role in signal transduction and are targets for drug development in diseases like cancer and inflammatory conditions.
Wirkmechanismus
Target of Action
The targets of a compound depend on its structure and properties. For example, bromomethyl groups are often involved in electrophilic aromatic substitution reactions, which could suggest that this compound might interact with aromatic residues in proteins or nucleic acids .
Mode of Action
The mode of action would depend on the specific targets of the compound. For instance, if the compound targets a protein, it might inhibit or enhance the protein’s activity. The bromomethyl group could potentially undergo a reaction with a nucleophilic group in the target molecule .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to predict which biochemical pathways might be affected. Compounds with similar structures have been involved in suzuki–miyaura cross-coupling reactions, which are widely used in organic chemistry for carbon-carbon bond formation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. These properties are influenced by factors such as the compound’s size, polarity, and stability. For example, bromomethyl groups can increase a compound’s reactivity, which might affect its metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence a compound’s action, efficacy, and stability. For example, the reactivity of bromomethyl groups can be influenced by the surrounding chemical environment .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)-1-methylpyrazol-3-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN4/c1-14-6-7(4-10)9(13-14)8-5-11-2-3-12-8/h2-3,5-6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXYNJXBRCBFPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=NC=CN=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(bromomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1-Oxa-8-azaspiro[5.5]undecan-8-yl)ethan-1-ol](/img/structure/B1490140.png)

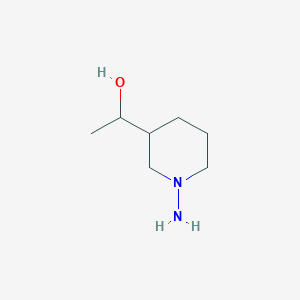
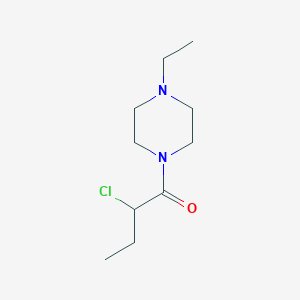
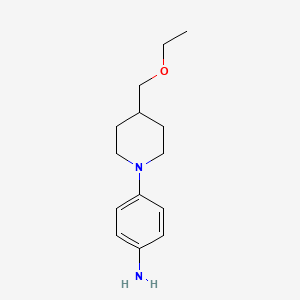
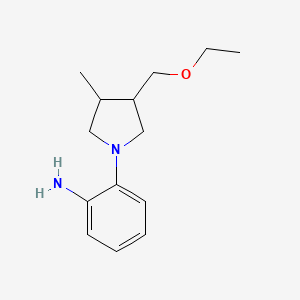
![1-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)-2-(piperidin-4-yl)ethan-1-one](/img/structure/B1490151.png)
![2-(3-Chloropyrazin-2-yl)-6-oxa-2-azaspiro[4.5]decane](/img/structure/B1490152.png)

